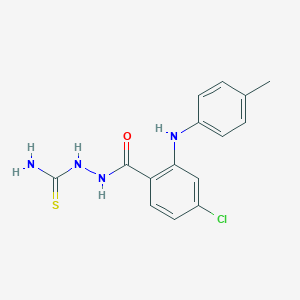
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of ribonucleotide reductase, induction of oxidative stress, and activation of p53 tumor suppressor protein. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and play an important role in cancer cell invasion and metastasis.
Biochemische Und Physiologische Effekte
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of various enzymes involved in cancer cell growth and metastasis. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential anti-cancer properties, and its mechanism of action is well understood. However, there are also limitations to using Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, its efficacy in vivo may be affected by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One area of research is to optimize its formulation to improve its solubility and bioavailability. Another area of research is to identify biomarkers that can predict the response of cancer cells to Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. In addition, further studies are needed to determine the optimal dosing and schedule of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide for maximum efficacy and minimal toxicity. Overall, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide shows promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves the condensation of 4-chloro-2-nitroaniline with 4-methylbenzaldehyde in the presence of sodium methoxide to produce 4-chloro-2-((4-methylphenyl)amino)benzaldehyde. The resulting aldehyde is then reacted with thiosemicarbazide in the presence of acetic acid to yield Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. The synthesis method has been optimized to yield high purity and high yield of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been studied for its potential anti-inflammatory and anti-viral properties.
Eigenschaften
CAS-Nummer |
195370-35-5 |
|---|---|
Produktname |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Molekularformel |
C15H15ClN4OS |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
[[4-chloro-2-(4-methylanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4OS/c1-9-2-5-11(6-3-9)18-13-8-10(16)4-7-12(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22) |
InChI-Schlüssel |
XXZLGJOJWOLSRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Andere CAS-Nummern |
195370-35-5 |
Synonyme |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethy l)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
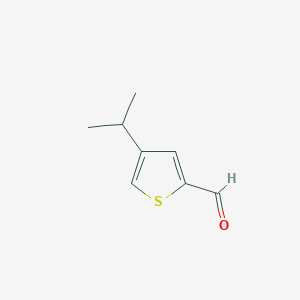
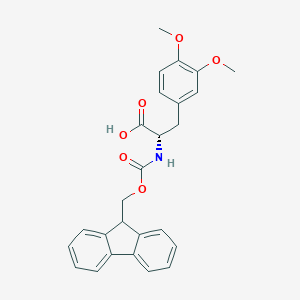
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
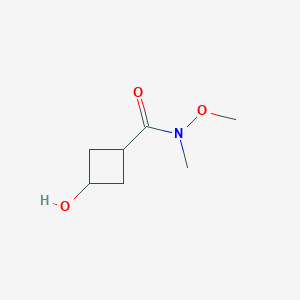

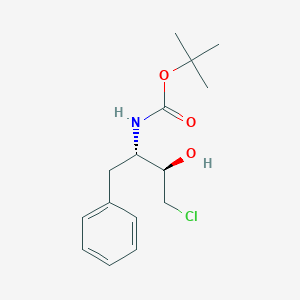
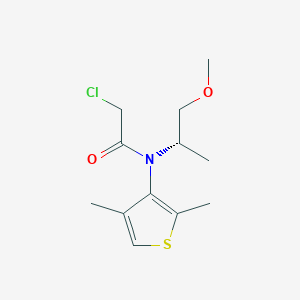
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
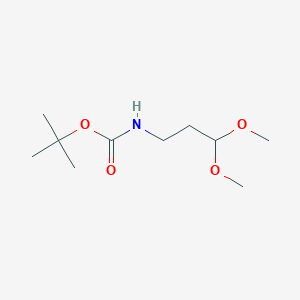
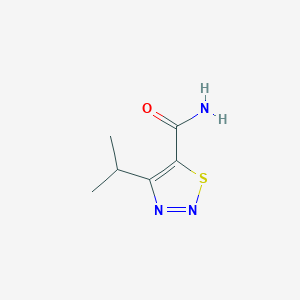
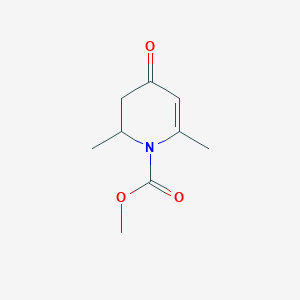
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)